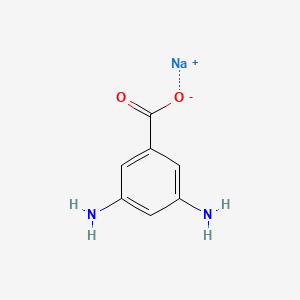
3,5-Diaminobenzoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diaminobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diaminobenzoic acid is typically synthesized through the reduction of 3,5-dinitrobenzoic acid. The reduction can be achieved using several methods:
Iron Powder Reduction: This method involves the reduction of 3,5-dinitrobenzoic acid using iron powder in the presence of hydrochloric acid. The reaction is carried out at elevated temperatures, and the product is isolated through filtration and recrystallization.
Hydrazine Hydrate Reduction: In this method, 3,5-dinitrobenzoic acid is reduced using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is conducted under reflux conditions, and the product is purified by recrystallization.
Catalytic Hydrogenation: This method involves the reduction of 3,5-dinitrobenzoic acid using hydrogen gas in the presence of a hydrogenation catalyst such as Raney nickel or palladium on carbon. .
Industrial Production Methods
In industrial settings, the catalytic hydrogenation method is preferred due to its efficiency and scalability. The process involves the use of a hydrogenation catalyst and hydrogen gas to reduce 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides, imines, and Schiff bases
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides, aldehydes, and ketones are used in the presence of catalysts or under reflux conditions
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides, imines, and Schiff bases
Scientific Research Applications
3,5-Diaminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.
Biology: It serves as a fluorescent probe for detecting biomolecules such as caffeine in tea beverages.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is employed in the production of homopolyimides, which are used as adhesives and coatings due to their excellent thermal and chemical stability
Mechanism of Action
The mechanism of action of 3,5-diaminobenzoic acid involves its interaction with specific molecular targets and pathways:
Fluorescence Quenching: The compound acts as a fluorescent probe, and its fluorescence can be quenched by the presence of certain analytes, such as caffeine.
Chemical Reactivity: The amino groups in 3,5-diaminobenzoic acid can participate in various chemical reactions, leading to the formation of derivatives with different properties and applications
Comparison with Similar Compounds
3,5-Diaminobenzoic acid can be compared with other similar compounds, such as:
2,4-Diaminobenzoic acid: This compound has amino groups at the 2 and 4 positions of the benzene ring. It exhibits similar chemical reactivity but has different physical properties and applications.
3,4-Diaminobenzoic acid: This compound has amino groups at the 3 and 4 positions of the benzene ring.
2,5-Diaminobenzenesulfonic acid: This compound has amino groups at the 2 and 5 positions of the benzene ring and a sulfonic acid group.
Conclusion
3,5-Diaminobenzoic acid is a versatile compound with significant applications in various fields Its unique chemical properties make it valuable for research and industrial purposes
Properties
CAS No. |
67032-27-3 |
|---|---|
Molecular Formula |
C7H7N2NaO2 |
Molecular Weight |
174.13 g/mol |
IUPAC Name |
sodium;3,5-diaminobenzoate |
InChI |
InChI=1S/C7H8N2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);/q;+1/p-1 |
InChI Key |
YUFMWWVMNUWMIB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(=O)[O-].[Na+] |
Related CAS |
535-87-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


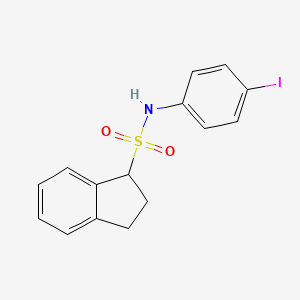
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
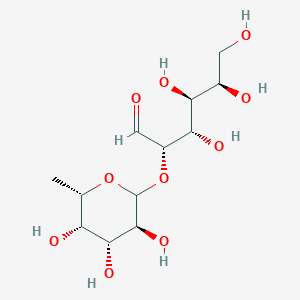
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
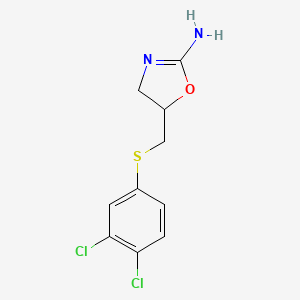
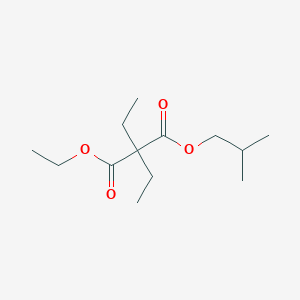

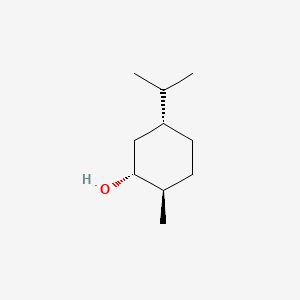
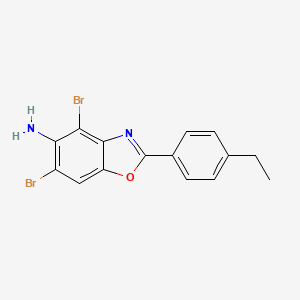
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
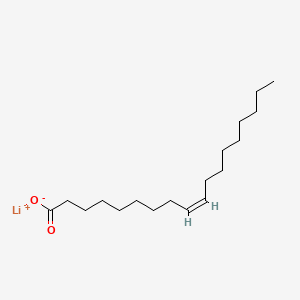
![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)

![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
